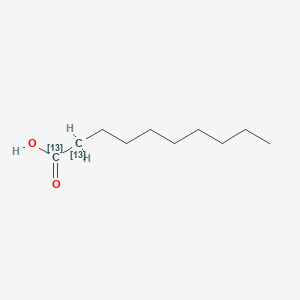

3-Tridecylhexadecanoic acid

Overview

Description

3-Tridecylhexadecanoic acid is a long-chain fatty acid that is not directly discussed in the provided papers. However, related compounds and methods can offer insights into its characteristics and potential synthesis. For instance, the synthesis of related fatty acids such as tridecanoic acids has been reported, which could provide a basis for the synthesis of 3-Tridecylhexadecanoic acid .

Synthesis Analysis

The synthesis of closely related compounds, such as tridecanoic acids, involves the preparation of mono and dideuterated tridecanoic acids, which are used as probes for biochemical studies on desaturases . The key intermediates in this synthesis are ketones, which are reduced to corresponding alcohols and then further processed to yield the desired tridecanoic acids. This method could potentially be adapted for the synthesis of 3-Tridecylhexadecanoic acid by altering the carbon chain length and introducing the appropriate side chain at the third carbon position.

Molecular Structure Analysis

The molecular structure of tridecanoic acid has been determined, which could provide a template for understanding the structure of 3-Tridecylhexadecanoic acid . The crystal structure of tridecanoic acid is triclinic, and the space group is P-1. The dimensions of the unit cell and the angles between them have been precisely measured . This information is crucial for understanding the molecular packing and potential interactions of the acid in a solid state, which could be extrapolated to 3-Tridecylhexadecanoic acid with some modifications due to the difference in molecular size and structure.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 3-Tridecylhexadecanoic acid. However, the synthesis of related fatty acids involves various chemical reactions, including reductions, mesylations, and nucleophilic substitutions . These reactions are fundamental in organic chemistry and could be relevant to the chemical reactions that 3-Tridecylhexadecanoic acid might undergo, such as esterification, hydrogenation, and oxidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Tridecylhexadecanoic acid can be inferred from related compounds. For example, the synthesis and properties of N-hexadecyl ethylenediamine triacetic acid, a surfactant, show that it has good stability in hard water and its properties such as wetting power and surface tension vary with pH . These properties are indicative of the behavior of long-chain fatty acids in different environments and could be similar for 3-Tridecylhexadecanoic acid. The crystal structure of tridecanoic acid provides additional information on the solid-state properties of such fatty acids .

Scientific Research Applications

1. Lipopolysaccharide Analysis

3-Hydroxy fatty acids like 3-tridecylhexadecanoic acid are used as chemical markers for lipopolysaccharides. Gas chromatography-mass spectrometry methods employing derivatives of these acids are useful in determining and characterizing lipopolysaccharides in various environments, including contaminated pharmacological products (Mielniczuk et al., 1992).

2. Antifeedant Activity in Agriculture

Fatty acid esters of pentacyclic triterpenic acids, similar in structure to 3-tridecylhexadecanoic acid, have been shown to exhibit potent antifeedant activities against agricultural pests. This suggests a potential application in pest management (Mallavadhani et al., 2003).

3. Surfactant Development

Surfactants like N-hexadecyl ethylenediamine triacetic acid, which may contain components similar to 3-tridecylhexadecanoic acid, have shown promising applications in fields such as metal anticorrosion, corrosion control agents, and additives in electroplating solutions (Wang et al., 2004).

4. Wastewater Analysis

3-Tridecylhexadecanoic acid and related fatty acids have been used as standards in methods developed for determining fatty acids in wastewater and sludges. These methods are crucial for environmental monitoring and treatment processes (Casado et al., 1998a), (Casado et al., 1998b).

5. Structural Studies

The crystal structure of acids like tridecanoic acid, closely related to 3-tridecylhexadecanoic acid, has been determined, contributing to the understanding of molecular interactions and properties in solid-state chemistry (Goto & Asada, 1980).

6. Biochemical Research

3-Methyl-branched fatty acids, which include 3-tridecylhexadecanoic acid, have been studied for their alpha-oxidation stereochemistry in rat liver. Understanding these biochemical processes is crucial for insights into metabolic disorders and potential therapeutic applications (Croes et al., 1999).

properties

IUPAC Name |

3-tridecylhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28(27-29(30)31)26-24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVMUWWSJZPFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571124 | |

| Record name | 3-Tridecylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Tridecylhexadecanoic acid | |

CAS RN |

180476-36-2 | |

| Record name | 3-Tridecylhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

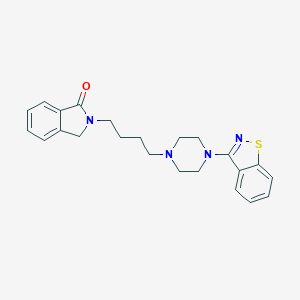

![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)

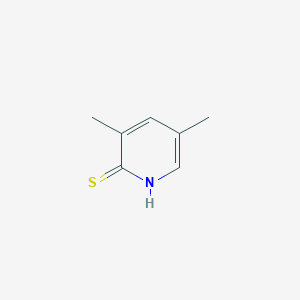

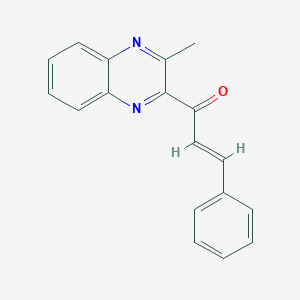

![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)

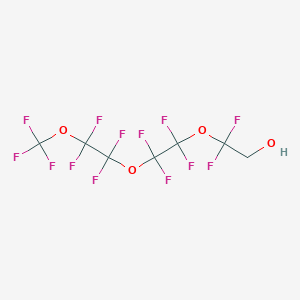

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)

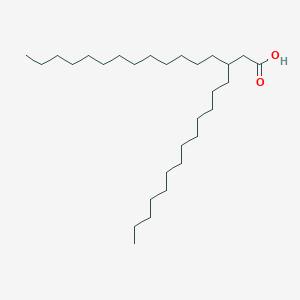

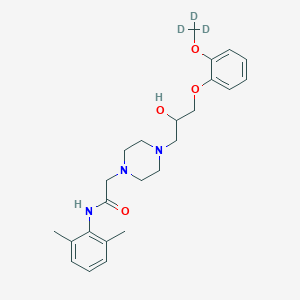

![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)